molecular formula C11H20O2 B13181047 2-(3-Methylcyclohexyl)butanoic acid

2-(3-Methylcyclohexyl)butanoic acid

Cat. No.: B13181047
M. Wt: 184.27 g/mol
InChI Key: MJGBBPHDKHWBDT-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)butanoic acid is an organic compound with the molecular formula C11H20O2 It is a carboxylic acid derivative characterized by a butanoic acid backbone with a 3-methylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylcyclohexyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with butanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate esterification. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylcyclohexyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

2-(3-Methylcyclohexyl)butanoic acid finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylcyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the cyclohexyl ring provides hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: A structurally similar compound with a methyl group on the butanoic acid backbone.

    3-Methylcyclohexanecarboxylic acid: Another compound with a cyclohexyl ring and a carboxylic acid group.

Uniqueness

2-(3-Methylcyclohexyl)butanoic acid is unique due to the presence of both a cyclohexyl ring and a butanoic acid backbone, which imparts distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(3-methylcyclohexyl)butanoic acid

InChI

InChI=1S/C11H20O2/c1-3-10(11(12)13)9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13)

InChI Key

MJGBBPHDKHWBDT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCC(C1)C)C(=O)O

Origin of Product

United States

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